molecular formula C10H5BrCl2N2O B13714177 5-Bromo-4-(3,5-dichlorophenyl)imidazole-2-carbaldehyde

5-Bromo-4-(3,5-dichlorophenyl)imidazole-2-carbaldehyde

Cat. No.: B13714177
M. Wt: 319.97 g/mol
InChI Key: SGBMIZJAPZUMHO-UHFFFAOYSA-N
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Description

5-Bromo-4-(3,5-dichlorophenyl)imidazole-2-carbaldehyde is a chemical compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(3,5-dichlorophenyl)imidazole-2-carbaldehyde typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(3,5-dichlorophenyl)imidazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 5-Bromo-4-(3,5-dichlorophenyl)imidazole-2-carboxylic acid.

    Reduction: 5-Bromo-4-(3,5-dichlorophenyl)imidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-(3,5-dichlorophenyl)imidazole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(3,5-dichlorophenyl)imidazole-2-carbaldehyde depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the enzyme or receptor being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dichlorophenyl)imidazole-2-carbaldehyde: Lacks the bromine atom, which may affect its reactivity and binding properties.

    5-Bromo-4-phenylimidazole-2-carbaldehyde: Lacks the chlorine atoms, which may influence its chemical behavior and applications.

Uniqueness

5-Bromo-4-(3,5-dichlorophenyl)imidazole-2-carbaldehyde is unique due to the presence of both bromine and dichlorophenyl groups. These substituents can significantly impact the compound’s chemical reactivity, binding affinity, and overall utility in various applications.

Properties

Molecular Formula

C10H5BrCl2N2O

Molecular Weight

319.97 g/mol

IUPAC Name

5-bromo-4-(3,5-dichlorophenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C10H5BrCl2N2O/c11-10-9(14-8(4-16)15-10)5-1-6(12)3-7(13)2-5/h1-4H,(H,14,15)

InChI Key

SGBMIZJAPZUMHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=C(NC(=N2)C=O)Br

Origin of Product

United States

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